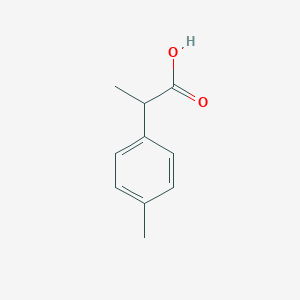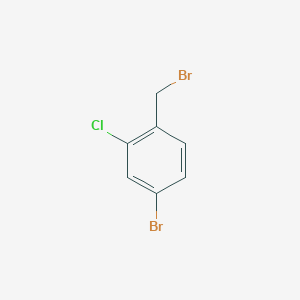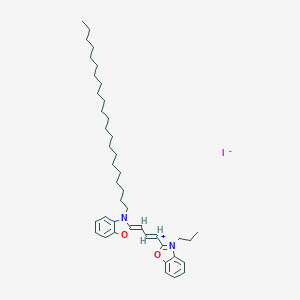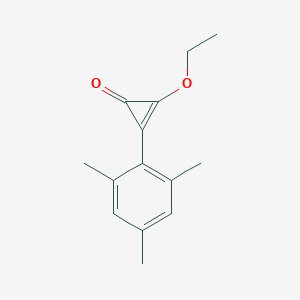
2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one is a cyclopropene derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one is not fully understood. However, studies suggest that it may exert its biological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been found to exhibit antioxidant activity and to have a protective effect on liver and kidney function. Furthermore, studies have demonstrated that this compound may have a role in the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one in lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it useful for studying various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body. Finally, there is a need for more in-depth studies on the potential therapeutic applications of this compound, particularly in the treatment of cancer and metabolic disorders.
In conclusion, 2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects, as well as its protective effects on liver and kidney function, make it a valuable tool for studying various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body.
Métodos De Síntesis
The synthesis of 2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one involves the reaction of 2,4,6-trimethylphenylacetonitrile with ethyl diazoacetate in the presence of a copper (I) catalyst. This reaction results in the formation of a cyclopropene intermediate, which is subsequently treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain perception. Additionally, this compound has been shown to have antitumor activity, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
156336-44-6 |
|---|---|
Nombre del producto |
2-Ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one |
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-ethoxy-3-(2,4,6-trimethylphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-5-16-14-12(13(14)15)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
Clave InChI |
UAJJVJCAEWXCKN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C1=O)C2=C(C=C(C=C2C)C)C |
SMILES canónico |
CCOC1=C(C1=O)C2=C(C=C(C=C2C)C)C |
Sinónimos |
2-Cyclopropen-1-one,2-ethoxy-3-(2,4,6-trimethylphenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
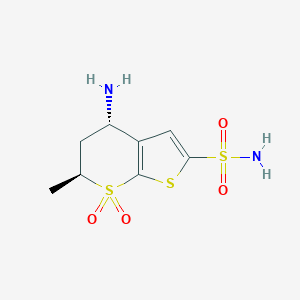



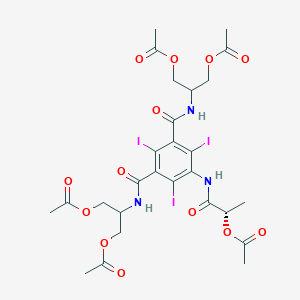

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
